molecular formula C9H6BrFO2 B14222364 5-(2-Bromo-2-fluoroethenyl)-2H-1,3-benzodioxole CAS No. 729613-15-4

5-(2-Bromo-2-fluoroethenyl)-2H-1,3-benzodioxole

Cat. No.: B14222364
CAS No.: 729613-15-4
M. Wt: 245.04 g/mol
InChI Key: JXYFICWQXIKATC-UHFFFAOYSA-N
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Description

5-(2-Bromo-2-fluoroethenyl)-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with a bromo-fluoroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-2-fluoroethenyl)-2H-1,3-benzodioxole typically involves the halogenation of a precursor compound. One common method is the bromination and fluorination of a benzodioxole derivative. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient formation of carbon-carbon bonds between the benzodioxole ring and the bromo-fluoroethenyl group. The reaction is typically carried out in the presence of a palladium catalyst and a suitable base.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-2-fluoroethenyl)-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzodioxole derivatives, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

5-(2-Bromo-2-fluoroethenyl)-2H-1,3-benzodioxole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-2-fluoroethenyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoropyridine
  • 2-Bromo-4-fluoropyridine
  • 5-Bromo-2-fluoropyrimidine

Uniqueness

5-(2-Bromo-2-fluoroethenyl)-2H-1,3-benzodioxole is unique due to its specific substitution pattern and the presence of both bromo and fluoro groups. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

729613-15-4

Molecular Formula

C9H6BrFO2

Molecular Weight

245.04 g/mol

IUPAC Name

5-(2-bromo-2-fluoroethenyl)-1,3-benzodioxole

InChI

InChI=1S/C9H6BrFO2/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-4H,5H2

InChI Key

JXYFICWQXIKATC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(F)Br

Origin of Product

United States

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